molecular formula C30H32N2O7 B1677309 (S)-4-(3-carboxypropyl)-8-(4-(4-phenylbutoxy)benzamido)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid

(S)-4-(3-carboxypropyl)-8-(4-(4-phenylbutoxy)benzamido)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid

Cat. No.: B1677309
M. Wt: 532.6 g/mol
InChI Key: CCNFJZLJCWVIGY-SANMLTNESA-N
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Description

ONO-2050297 is a small molecule drug developed by Ono Pharmaceutical Co., Ltd. It is a benzoxazine derivative with the chemical name (2S)-4-(3-carboxypropyl)-8-{[4-(4-phenylbutoxy)benzoyl]amino}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid. This compound is known for its potent dual antagonistic activity against cysteinyl leukotriene receptor 1 (CysLT1) and cysteinyl leukotriene receptor 2 (CysLT2), with IC50 values of 0.017 μM and 0.00087 μM, respectively .

Preparation Methods

The synthesis of ONO-2050297 involves multiple steps, starting with the preparation of the benzoxazine core. The synthetic route typically includes the following steps:

Industrial production methods for ONO-2050297 would likely involve scaling up these synthetic steps while ensuring consistency and quality control throughout the process.

Chemical Reactions Analysis

ONO-2050297 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ONO-2050297 has a wide range of scientific research applications, including:

Mechanism of Action

ONO-2050297 exerts its effects by antagonizing cysteinyl leukotriene receptors, specifically CysLT1 and CysLT2. These receptors are involved in the inflammatory response, and their activation leads to the production of leukotrienes, which are mediators of inflammation. By blocking these receptors, ONO-2050297 inhibits the action of leukotrienes, thereby reducing inflammation and related symptoms .

Comparison with Similar Compounds

ONO-2050297 is unique due to its dual antagonistic activity against both CysLT1 and CysLT2 receptors. Similar compounds include:

Unlike these compounds, ONO-2050297 targets both CysLT1 and CysLT2 receptors, making it a more versatile and potentially more effective therapeutic agent for conditions involving leukotriene-mediated inflammation.

Properties

Molecular Formula

C30H32N2O7

Molecular Weight

532.6 g/mol

IUPAC Name

(2S)-4-(3-carboxypropyl)-8-[[4-(4-phenylbutoxy)benzoyl]amino]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid

InChI

InChI=1S/C30H32N2O7/c33-27(34)13-7-18-32-20-26(30(36)37)39-28-24(11-6-12-25(28)32)31-29(35)22-14-16-23(17-15-22)38-19-5-4-10-21-8-2-1-3-9-21/h1-3,6,8-9,11-12,14-17,26H,4-5,7,10,13,18-20H2,(H,31,35)(H,33,34)(H,36,37)/t26-/m0/s1

InChI Key

CCNFJZLJCWVIGY-SANMLTNESA-N

Isomeric SMILES

C1[C@H](OC2=C(C=CC=C2N1CCCC(=O)O)NC(=O)C3=CC=C(C=C3)OCCCCC4=CC=CC=C4)C(=O)O

SMILES

C1C(OC2=C(C=CC=C2N1CCCC(=O)O)NC(=O)C3=CC=C(C=C3)OCCCCC4=CC=CC=C4)C(=O)O

Canonical SMILES

C1C(OC2=C(C=CC=C2N1CCCC(=O)O)NC(=O)C3=CC=C(C=C3)OCCCCC4=CC=CC=C4)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ONO-2050297;  ONO 2050297;  ONO2050297.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-(3-carboxypropyl)-8-(4-(4-phenylbutoxy)benzamido)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(S)-4-(3-carboxypropyl)-8-(4-(4-phenylbutoxy)benzamido)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid
Reactant of Route 3
(S)-4-(3-carboxypropyl)-8-(4-(4-phenylbutoxy)benzamido)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid
Reactant of Route 4
(S)-4-(3-carboxypropyl)-8-(4-(4-phenylbutoxy)benzamido)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid
Reactant of Route 5
(S)-4-(3-carboxypropyl)-8-(4-(4-phenylbutoxy)benzamido)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid
Reactant of Route 6
(S)-4-(3-carboxypropyl)-8-(4-(4-phenylbutoxy)benzamido)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid

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